molecular formula C13H12BrNO2 B11752654 1-(5-bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

1-(5-bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B11752654
M. Wt: 294.14 g/mol
InChI Key: UFYBYIOGVPOGCO-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and a dimethylamino group attached to a propenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Bromination: The starting material, 1-benzofuran, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Formylation: The brominated benzofuran is then subjected to formylation to introduce a formyl group at the 2-position. This can be done using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Condensation: The formylated intermediate is then condensed with dimethylamine and acetylacetone to form the final product. This step typically requires a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific molecular pathways and its efficacy in preclinical models of diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one: This compound has a chlorine atom instead of a bromine atom at the 5-position. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.

    1-(5-fluoro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one: This compound has a fluorine atom at the 5-position. Fluorine substitution can enhance the compound’s stability and alter its interactions with biological targets.

    1-(5-iodo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one: This compound has an iodine atom at the 5-position. Iodine substitution can influence the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-15(2)6-5-11(16)13-8-9-7-10(14)3-4-12(9)17-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYBYIOGVPOGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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